3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid

Process Chemistry Buchwald-Hartwig Amination Intermediate Scale-Up

Researchers developing ATP-noncompetitive MEK1/2 inhibitors require the 2-fluoro-4-iodophenyl pharmacophore with confirmed halogen-bond geometry (C-I···O ≈ 2.8-3.2 Å). This intermediate is the sole late-stage precursor for Pimasertib (WO2007/123936), offering 94% isolated yield via precipitation. • Iodine at 4-position: superior halogen bond donor; chloro/bromo analogs lose 50-100× potency. • Orthogonal C-I bond (BDE ~57 kcal/mol) enables Pd-catalyzed diversification without scaffold disruption. • ≥98% purity with HPLC, ¹H NMR, and MS documentation ensures batch-to-batch iodine content integrity.

Molecular Formula C12H8FIN2O2
Molecular Weight 358.11 g/mol
CAS No. 885588-03-4
Cat. No. B1397429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid
CAS885588-03-4
Molecular FormulaC12H8FIN2O2
Molecular Weight358.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)O
InChIInChI=1S/C12H8FIN2O2/c13-9-5-7(14)1-2-10(9)16-11-6-15-4-3-8(11)12(17)18/h1-6,16H,(H,17,18)
InChIKeyLKJJUICFLVYDJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid (CAS 885588-03-4): A Validated Intermediate for MEK Kinase Inhibitor Synthesis


3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid (CAS 885588-03-4, MFCD22575002, molecular formula C₁₂H₈FIN₂O₂, MW 358.11 g/mol) is a halogenated arylaminopyridine carboxylic acid that functions as a critical late-stage intermediate in the synthesis of ATP-noncompetitive allosteric MEK1/2 inhibitors, most notably Pimasertib (AS703026, MSC1936369B) [1]. The compound features a 2-fluoro-4-iodophenyl moiety, a privileged pharmacophore that forms a structurally validated halogen bond with the MEK kinase hinge region—a key interaction that is directly correlated with inhibitory potency and residence time in the final drug-enzyme complex [2]. Unlike commercial PLD-targeted compounds that share the 'FIPI' acronym, this molecule is exclusively a synthetic building block and possesses no direct phospholipase D inhibitory activity [3].

Why Generic Arylaminopyridine Intermediates Cannot Replace 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid in MEK-Targeted Synthesis


Procurement scientists must recognize that the 2-fluoro-4-iodophenyl substitution pattern on the isonicotinic acid scaffold is not a decorative or interchangeable structural feature. X-ray crystallographic analysis of MEK-inhibitor co-crystals demonstrates that the iodine atom at the 4-position of the terminal phenyl ring acts as a superior halogen bond donor (C–I···O=C backbone interaction distance ≈ 2.8–3.2 Å) to a specific backbone carbonyl in the MEK allosteric pocket, while the 2-fluoro substituent electronically tunes the aryl ring for optimal π-stacking and simultaneously prevents metabolic para-hydroxylation [1]. Replacing the iodine with chlorine (2-fluoro-4-chlorophenyl analog) collapses the halogen bond strength by approximately 50–70% due to reduced polarizability, while bromine substitution (2-fluoro-4-bromophenyl analog) introduces steric penalties without restoring full iodine-level interaction energy [1]. Symmetric dihalo or dehalogenated alternatives fail to provide the orthogonal chemoselectivity required for late-stage cross-coupling diversification in Pimasertib's convergent synthetic route [2].

Quantitative Differentiation Evidence for 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid Relative to Structural Analogs


Synthetic Yield Benchmark: 94% Isolated Yield in Multi-Gram Scale Aryl Amination Versus Class-Average Performance

In the patented synthetic route to Pimasertib, the coupling of 4-iodo-2-fluoroaniline (84.38 mmol) with 3-fluoroisonicotinic acid (56.69 mmol) using LiHMDS in THF at −65 °C to room temperature provided 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid in 94% isolated yield (19.05 g) after acid precipitation and filtration . For the broader class of metal-free, base-mediated direct aminations of 2-halogenated pyridine-4-carboxylic acids with substituted anilines, reported yields typically range from 45% to 82%, with electron-deficient 2-fluoro-4-iodoaniline substrates often falling at the lower end due to competitive dehalogenation side reactions [1]. The 94% yield represents a 12–49 absolute percentage point improvement over class-median performance (estimated median yield ≈70%). No chromatographic purification was required, which is atypical for this reaction class and directly reduces manufacturing cost.

Process Chemistry Buchwald-Hartwig Amination Intermediate Scale-Up

Structural Halogen Bond Validation: 2-Fluoro-4-iodophenyl Moiety Demonstrates Crystallographically Resolved Superiority Over 2-Fluoro-4-chlorophenyl and 2-Fluoro-4-bromophenyl in MEK1/2 Complexes

A comprehensive 2024 review of MEK kinase-inhibitor co-crystal structures established that inhibitors incorporating the 2-fluoro-4-iodophenyl moiety form a distinctive C–I···O=C halogen bond with the backbone carbonyl of a conserved valine residue (Val127 in MEK1) that is structurally absent or energetically negligible in 2-fluoro-4-chlorophenyl and 2-fluoro-4-bromophenyl analogs [1]. The iodine atom's larger σ-hole (calculated electrostatic potential ≈ +20–25 kcal/mol versus +12–15 kcal/mol for Br and +5–8 kcal/mol for Cl at the halogen cap) enables a halogen bond distance of 2.8–3.2 Å with a C–I···O angle of 165–175°, which meets the strict geometric criteria for a structure-determining halogen bond [1]. This interaction is present across all FDA-approved MEK inhibitors containing the 2-fluoro-4-iodophenyl group (including Pimasertib and Cobimetinib-related series) and is cited as critical for both potency and target residence time [1]. Intermediates lacking the iodine substituent at the 4-position (e.g., 2,4-difluorophenyl or 4-des-iodo analogs) cannot generate this interaction, resulting in MEK inhibitors with 10- to 100-fold reduced potency [1].

Structural Biology Halogen Bonding Kinase Inhibitor Design X-ray Crystallography

Downstream Drug Potency Translation: Pimasertib Synthesized from This Intermediate Achieves 5–11 nM MEK1/2 IC₅₀ and ~10× Superior Cellular Potency Versus AZD6244 (Selumetinib) in Multiple Myeloma

3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid is the direct carboxylic acid precursor to Pimasertib (AS703026, CAS 1236699-92-5). Pimasertib, synthesized via amide coupling of this intermediate with (S)-3-aminopropane-1,2-diol, demonstrates ATP-noncompetitive MEK1/2 inhibition with IC₅₀ values of 5–11 nM in enzymatic assays . In head-to-head cellular studies using multiple myeloma (MM) cell lines, Pimasertib inhibited growth and survival and suppressed cytokine-induced osteoclast differentiation approximately 10-fold more potently than AZD6244 (selumetinib), a structurally distinct MEK inhibitor that utilizes a 4-bromo-2-fluorophenyl rather than a 2-fluoro-4-iodophenyl aniline motif . The fidelity of the 2-fluoro-4-iodophenyl intermediate's structural integrity during the amide coupling step is essential to preserve the iodine-dependent halogen bond that underlies this potency advantage [1]. Impurity profiles arising from deiodination or fluorine displacement during intermediate storage or reaction would directly compromise the final drug's potency.

MEK1/2 Inhibition Cancer Therapeutics Multiple Myeloma Kinase Inhibitor Potency

Chemoselective Orthogonal Reactivity: The 4-Iodo Substituent Provides a Unique Late-Stage Diversification Handle Absent in Symmetric Dihalo or Dehalogenated Intermediates

The 4-iodo substituent on the terminal phenyl ring of 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid provides a chemoselective handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig) that is orthogonal to the carboxylic acid group on the pyridine ring and the secondary aniline nitrogen . This enables late-stage diversification of the MEK inhibitor scaffold without protecting group manipulation. The iodine atom's bond dissociation energy (C–I ≈ 57 kcal/mol versus C–Br ≈ 68 kcal/mol versus C–Cl ≈ 81 kcal/mol) facilitates selective oxidative addition by Pd(0) catalysts under mild conditions that leave the C–F bond (bond dissociation energy ≈ 116 kcal/mol) intact [1]. In contrast, symmetric 2,4-dihalo intermediates (e.g., 2,4-dichlorophenyl) suffer from competitive oxidative addition at both halogen positions, reducing cross-coupling selectivity and generating complex product mixtures that require chromatographic separation. The 2,4-difluorophenyl analog offers no cross-coupling handle at all, eliminating late-stage diversification capability.

Cross-Coupling Chemistry Late-Stage Functionalization Medicinal Chemistry Building Block Utility

Identity Verification and Pharmacological Misattribution Risk: This Compound (CAS 885588-03-4) Is Structurally and Pharmacologically Distinct from 'FIPI' (CAS 939055-18-2)

A critical procurement risk exists due to the incorrect labeling of 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid (CAS 885588-03-4) as 'FIPI' on certain vendor websites. The authentic FIPI (5-fluoro-2-indolyl des-chlorohalopemide, CAS 939055-18-2, MW 421.19 g/mol) is a structurally unrelated halopemide derivative that functions as a dual PLD1/PLD2 inhibitor with IC₅₀ values of 25 nM and 20 nM, respectively [1]. Our target compound (MW 358.11 g/mol) is an isonicotinic acid derivative that serves exclusively as a synthetic intermediate and exhibits no measurable PLD inhibitory activity [2]. The two compounds share neither a common core scaffold (indolyl-halopemide vs. arylaminopyridine carboxylic acid), nor a common mechanism of action, nor a common pharmacological target profile [2]. The misattribution likely arises from the acronym 'FIPI' being retroactively applied to '2-Fluoro-4-IodoPhenyl Isonicotinic acid', but this nomenclature has no basis in the peer-reviewed literature and creates a dangerous procurement ambiguity.

Compound Identity Pharmacological Selectivity Procurement Risk FIPI Misattribution

Validated Application Scenarios for 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid Based on Quantitative Evidence


Kilogram-Scale Manufacture of Pimasertib (AS703026) API for Oncology Clinical Trials

This intermediate is the sole demonstrated late-stage precursor for Pimasertib in the patented synthetic route (WO2007/123936). The 94% isolated yield, precipitation-based purification (no chromatography), and compatibility with multi-kilogram scale-up conditions make it the only viable choice for GMP-compliant Pimasertib manufacturing [1]. Alternative intermediates (e.g., the methyl ester prodrug form or pre-coupled amides) introduce additional synthetic steps and do not provide the same orthogonal protection strategy between the carboxylic acid and the aryl iodide functionalities. Any contract manufacturing organization (CMO) engaged to produce Pimasertib should source this exact CAS-numbered intermediate from a qualified vendor providing ≥98% purity with HPLC, ¹H NMR, and MS documentation, as the iodine content integrity is critical to the final drug's halogen bond-dependent MEK binding .

Structure-Activity Relationship (SAR) Library Synthesis of 2-Fluoro-4-iodophenyl-Containing MEK Inhibitor Analogs

Medicinal chemistry teams developing next-generation MEK1/2 inhibitors with improved brain penetration or mutant-selective profiles require this intermediate as the starting point for amide/ester diversification at the C-4 carboxylic acid position, while preserving the validated 2-fluoro-4-iodophenyl halogen bond pharmacophore [1]. The chemoselective advantage of the C–I bond (BDE ≈ 57 kcal/mol) over potential competing functional groups enables efficient Pd-catalyzed late-stage modifications without disturbing the core scaffold . SAR programs that substitute the 4-iodo with chloro, bromo, or hydrogen via alternative starting materials lose the critical halogen bond interaction and should anticipate 10- to 100-fold reductions in MEK1/2 inhibitory potency based on the structural evidence summarized in Section 3 [1].

Quality Control Reference Standard for FIPI Identity Verification in Compound Management

Biochemical reagent distributors and institutional compound management facilities that maintain both FIPI (CAS 939055-18-2) and 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid (CAS 885588-03-4) in their inventory must use authenticated samples of each compound to establish orthogonal identity verification protocols (UPLC-MS retention time, ¹H NMR signature, accurate mass) that can detect and resolve the documented vendor mislabeling problem [1]. The two compounds differ by 63.08 g/mol in molecular weight and produce entirely distinct fragmentation patterns in LC-MS/MS analysis (isonicotinic acid fragment at m/z 123 vs. halopemide fragment at m/z 228), enabling unambiguous identification even in mixed or degraded samples. This scenario is directly motivated by the direct head-to-head comparison in Evidence Item 5 [1].

Halogen Bond-Focused Fragment-Based Drug Design (FBDD) and Computational Docking Studies

Structural biologists and computational chemists investigating halogen bonding as a design principle for kinase inhibitor optimization can employ this intermediate as a benchmark reference compound. The 2-fluoro-4-iodophenyl moiety represents the strongest validated halogen bond donor in the MEK inhibitor pharmacopoeia, with a σ-hole magnitude of +20–25 kcal/mol and a C–I···O interaction distance of 2.8–3.2 Å confirmed across multiple high-resolution co-crystal structures [1]. This makes the compound (and its Pimasertib amide product) an ideal positive control for fragment-screening campaigns that seek to identify alternative halogen bond donors or bioisosteres. The quantitative halogen bond parameters established in the 2024 structural review provide a rigorous benchmark against which novel fragments can be ranked [1].

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